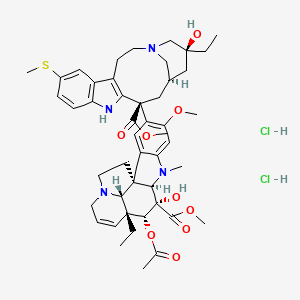

ALB-109564 hydrochloride

Description

Properties

CAS No. |

1300114-12-8 |

|---|---|

Molecular Formula |

C47H62Cl2N4O9S |

Molecular Weight |

930.0 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride |

InChI |

InChI=1S/C47H60N4O9S.2ClH/c1-9-43(55)23-28-24-46(41(53)58-6,37-30(14-18-50(25-28)26-43)31-20-29(61-8)12-13-34(31)48-37)33-21-32-35(22-36(33)57-5)49(4)39-45(32)16-19-51-17-11-15-44(10-2,38(45)51)40(60-27(3)52)47(39,56)42(54)59-7;;/h11-13,15,20-22,28,38-40,48,55-56H,9-10,14,16-19,23-26H2,1-8H3;2*1H/t28-,38-,39+,40+,43-,44+,45+,46-,47-;;/m0../s1 |

InChI Key |

MTABGSVEFKMZFG-USKOTZBXSA-N |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ALB-109564 dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ALB-109564 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALB-109564 hydrochloride, also known as 12'-Methylthiovinblastine hydrochloride, is a semi-synthetic derivative of the vinca alkaloid vinblastine. As a member of the vinca alkaloid family, it is classified as a potent tubulin inhibitor and cytotoxic agent. Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including relevant signaling pathways, experimental protocols for its characterization, and a summary of its developmental status.

Core Mechanism of Action: Tubulin Inhibition

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

This compound exerts its effect by binding to the β-subunit of tubulin dimers. This binding inhibits the polymerization of tubulin into microtubules. Unlike other microtubule-targeting agents like taxanes, which stabilize microtubules, vinca alkaloids prevent their assembly. This disruption of microtubule dynamics has profound consequences for the cell, primarily during mitosis.

The inhibition of microtubule formation prevents the construction of a functional mitotic spindle. Consequently, chromosomes cannot be properly segregated into daughter cells, leading to an arrest of the cell cycle at the metaphase stage. Prolonged metaphase arrest triggers cellular signaling pathways that culminate in programmed cell death, or apoptosis.

The binding site of vinca alkaloids on tubulin is distinct from that of other classes of tubulin inhibitors such as taxanes, colchicine, and podophyllotoxin. This unique binding site means that there may not be cross-resistance with agents that target different sites on the tubulin molecule.

Signaling Pathways

The disruption of microtubule integrity by this compound initiates a cascade of intracellular signals that ultimately lead to apoptosis.

Diagram of the Core Signaling Pathway

Caption: Core mechanism of this compound leading to apoptosis.

Key signaling pathways implicated in the apoptotic response to vinca alkaloid-induced microtubule disruption include:

-

c-Jun N-terminal Kinase (JNK) Pathway: Also known as the stress-activated protein kinase (SAPK) pathway, the JNK pathway is activated in response to various cellular stresses, including microtubule disruption. Activation of this pathway is a crucial step in initiating the apoptotic cascade.

-

NF-κB Signaling Pathway: The NF-κB/IκBα signaling pathway has also been shown to be modulated by vinca alkaloids and plays a role in mediating the apoptotic response in tumor cells.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values in various cancer cell lines and tubulin binding affinity (Kd), are not extensively available in the public domain. A phase 1 clinical trial for a compound designated "ALB 109564(a)" has been conducted, but the detailed results have not been widely published.

For context, a related novel vinca alkaloid, 10'-fluorovinblastine, has demonstrated potent in vitro activity. The table below illustrates the type of quantitative data that is critical for the evaluation of such compounds.

| Cell Line | Compound | IC50 (nM) |

| HCT116 (Human Colon Carcinoma) | 10'-fluorovinblastine | ~0.8 |

| HCT116/VM46 (Vinblastine-Resistant) | 10'-fluorovinblastine | ~80 |

Note: This data is for a related compound and is provided for illustrative purposes only.

Experimental Protocols

The characterization of tubulin inhibitors like this compound involves a series of in vitro and cell-based assays.

Diagram of Experimental Workflow

Caption: Workflow for characterizing tubulin-targeting agents.

Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on the in vitro polymerization of purified tubulin.

Methodology:

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

-

Reagents: Purified tubulin, polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), various concentrations of this compound, positive control (e.g., paclitaxel for polymerization), and negative control (e.g., colchicine for inhibition).

-

Procedure:

-

A reaction mixture containing tubulin in polymerization buffer is prepared on ice.

-

The test compound (this compound) or controls are added to the reaction mixture.

-

The reaction is initiated by raising the temperature to 37°C.

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

-

Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance curves. The IC50 for inhibition of polymerization can be determined.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Reagents: Cancer cell lines of interest, cell culture medium, this compound, MTT reagent, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for formazan formation.

-

The formazan crystals are dissolved with a solubilizing agent.

-

The absorbance of the colored solution is measured, which is proportional to the number of viable cells.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Principle: Flow cytometry is used to measure the DNA content of individual cells. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Reagents: Cancer cell lines, cell culture medium, this compound, fixation solution (e.g., cold 70% ethanol), and a DNA staining solution (e.g., propidium iodide with RNase).

-

Procedure:

-

Cells are treated with this compound for a defined period (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed, and fixed.

-

Fixed cells are stained with the DNA staining solution.

-

The fluorescence of individual cells is analyzed using a flow cytometer.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Conclusion

This compound is a promising anti-cancer agent that functions through the well-established mechanism of tubulin polymerization inhibition, characteristic of vinca alkaloids. By disrupting microtubule dynamics, it induces mitotic arrest and subsequent apoptosis in cancer cells. While specific quantitative data for this compound remains limited in publicly accessible literature, the established methodologies for characterizing tubulin inhibitors provide a clear path for its further preclinical and clinical evaluation. The development of novel vinca alkaloid analogs like this compound continues to be a valuable strategy in the pursuit of more effective and less toxic cancer chemotherapeutics.

An In-depth Technical Guide to the Core Target of ALB-109564 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-109564 hydrochloride, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent anti-neoplastic agent whose primary molecular target is tubulin . By interacting with this critical component of the cellular cytoskeleton, ALB-109564 disrupts microtubule dynamics, a process essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways and detailed experimental protocols for assessing its activity.

The Primary Target: Tubulin and Microtubule Dynamics

The core of this compound's cytotoxic activity lies in its ability to inhibit the polymerization of tubulin.[1] Tubulin is a globular protein that exists as a heterodimer of α- and β-tubulin subunits. These heterodimers polymerize in a head-to-tail fashion to form protofilaments, which in turn assemble into hollow cylindrical structures known as microtubules.

Microtubules are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for a variety of cellular functions, most notably the formation of the mitotic spindle during cell division. The mitotic spindle is responsible for the proper segregation of chromosomes into daughter cells.

ALB-109564, like other vinca alkaloids, exerts its effect by binding to β-tubulin. This binding prevents the tubulin dimers from assembling into microtubules. The interference with microtubule formation disrupts the delicate balance of microtubule dynamics, leading to a failure in the assembly of a functional mitotic spindle.

Mechanism of Action: From Microtubule Disruption to Apoptosis

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events culminating in apoptosis. The inability of the cell to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. The SAC halts the cell cycle in metaphase of mitosis, preventing the separation of sister chromatids until all chromosomes are correctly attached to the spindle microtubules.

Prolonged activation of the SAC due to the persistent disruption of microtubule dynamics leads to mitotic arrest. This sustained arrest can ultimately trigger the intrinsic apoptotic pathway. Key signaling pathways implicated in this process include the activation of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is a critical mediator of cellular stress responses and can promote apoptosis in response to various stimuli, including mitotic arrest.

dot

Quantitative Analysis of Tubulin Inhibition

While specific preclinical studies detailing the IC50 of ALB-109564 in tubulin polymerization assays are not publicly available in full, a phase I clinical trial provides insight into its potent activity. The trial reported that in preclinical studies, ALB-109564 was active against a wide variety of tumor types at concentrations comparable to those of approved vinca alkaloids. In vivo studies showed that ALB-109564 displayed better antitumor activity than vinorelbine in several xenograft models, including non-small cell lung cancer, colon cancer, and prostate cancer.

| Parameter | Value | Cell Lines/Conditions |

| Antitumor Activity | Superior to vinorelbine | In vivo xenograft models (H460, COLO205, PC3) |

| Phase I Dose Escalation | 1.2 to 12 mg/m² | Patients with solid tumors |

Table 1: Summary of Preclinical and Clinical Activity of ALB-109564

Experimental Protocols

The primary method for quantifying the inhibitory effect of compounds like ALB-109564 on their target is the in vitro tubulin polymerization assay . This assay directly measures the formation of microtubules from purified tubulin in the presence and absence of the inhibitor.

Tubulin Polymerization Assay (Turbidimetric Method)

Objective: To determine the IC50 value of this compound for the inhibition of tubulin polymerization.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X tubulin solution in General Tubulin Buffer on ice.

-

Prepare a range of concentrations of this compound by serial dilution in General Tubulin Buffer.

-

Prepare a positive control (e.g., nocodazole) and a negative control (vehicle, e.g., DMSO).

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add 50 µL of the 2X tubulin solution to each well.

-

Add 50 µL of the different concentrations of ALB-109564, positive control, or negative control to the respective wells.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to each well to initiate polymerization.

-

-

Data Acquisition:

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) for each concentration of ALB-109564.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the ALB-109564 concentration.

-

Calculate the IC50 value, which is the concentration of ALB-109564 that inhibits tubulin polymerization by 50%.

-

dot

Conclusion

This compound is a promising anti-cancer agent that targets a well-validated and critical cellular component, tubulin. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and apoptosis in proliferating cancer cells. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this and other tubulin-targeting compounds in the drug development pipeline. Further preclinical studies to precisely quantify its binding affinity and inhibitory constants will be crucial for its continued clinical development.

References

ALB-109564 hydrochloride as a tubulin inhibitor

An In-Depth Technical Guide to ALB-109564 Hydrochloride: A Tubulin Inhibitor in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 12'-Methylthiovinblastine hydrochloride, is a semi-synthetic derivative of the vinca alkaloid vinblastine.[1] As a member of the vinca alkaloid family, it is classified as a potent tubulin inhibitor. These agents are designed to be cytotoxic to cancer cells by disrupting the dynamics of microtubule formation, which is essential for cell division.[1] The primary therapeutic application for such compounds is in oncology, where they can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Tubulin Inhibition and Mitotic Arrest

Vinca alkaloids, including by extension this compound, exert their cytotoxic effects by binding to β-tubulin at the vinca domain. This binding event interferes with the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for the cell, primarily by preventing the formation of a functional mitotic spindle during the M phase of the cell cycle. Without a proper mitotic spindle, chromosomes cannot be segregated into daughter cells, leading to an arrest at the metaphase-anaphase transition. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Caption: General signaling pathway of vinca alkaloids.

Quantitative Preclinical Data Framework

The following tables outline the essential quantitative data that would be required to characterize the preclinical profile of this compound. The fields are left blank to indicate that this data is not publicly available.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| e.g., HeLa | Cervical Cancer | Data not available |

| e.g., MCF-7 | Breast Cancer | Data not available |

| e.g., A549 | Lung Cancer | Data not available |

| e.g., HCT116 | Colon Cancer | Data not available |

Table 2: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Survival Benefit |

| e.g., HCT116 | Data not available | Data not available | Data not available |

| e.g., A549 | Data not available | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| e.g., Mouse | Data not available | IV | Data not available | Data not available | Data not available | Data not available |

| e.g., Rat | Data not available | IV | Data not available | Data not available | Data not available | Data not available |

Key Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental in the preclinical evaluation of a tubulin inhibitor like this compound.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.

-

Prepare a GTP stock solution (100 mM) and a glycerol cushion buffer (e.g., general tubulin buffer with 60% glycerol).

-

Prepare various concentrations of this compound and a positive control (e.g., vinblastine) and a negative control (vehicle, e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compounds (this compound), controls, and tubulin buffer.

-

Initiate the polymerization by adding the tubulin and GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximal polymer mass for each condition.

-

Determine the concentration of this compound that inhibits tubulin polymerization by 50% (IC50).

-

Caption: Workflow for a tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxicity of a compound on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound.

-

Treat the cells with varying concentrations of the compound and incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

-

Caption: Workflow for a cell viability (MTT) assay.

Tubulin Co-sedimentation Assay

This assay is used to determine if a compound directly binds to microtubules.

Methodology:

-

Microtubule Polymerization:

-

Polymerize purified tubulin in the presence of GTP and a stabilizing agent like taxol at 37°C to form stable microtubules.

-

-

Binding Reaction:

-

Incubate the pre-formed microtubules with various concentrations of this compound.

-

-

Centrifugation:

-

Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the microtubules and any bound protein/compound.

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound compound and tubulin dimers) from the pellet (containing microtubules and bound compound).

-

Analyze both the supernatant and the pellet fractions by SDS-PAGE and Coomassie staining to visualize the tubulin.

-

The amount of this compound in each fraction can be quantified by methods such as HPLC or LC-MS/MS if a suitable analytical method is available.

-

-

Data Interpretation:

-

An increase in the amount of this compound in the pellet fraction with increasing concentrations indicates direct binding to microtubules.

-

Caption: Workflow for a tubulin co-sedimentation assay.

Conclusion and Future Directions

This compound is a semi-synthetic vinca alkaloid with the potential to act as a potent anticancer agent through the inhibition of tubulin polymerization. While its mechanism of action can be inferred from its structural class, a comprehensive preclinical data package is necessary to validate its therapeutic potential. Future research should focus on generating robust in vitro and in vivo data to characterize its efficacy, safety, and pharmacokinetic profile. The experimental frameworks and protocols detailed in this guide provide a clear roadmap for the necessary preclinical development of this compound. Successful outcomes from these studies would be the first step towards potential clinical evaluation.

References

An In-Depth Technical Guide to ALB-109564 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of ALB-109564 hydrochloride, a novel tubulin inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical Structure and Properties

This compound is a semi-synthetic derivative of vinblastine, a well-known vinca alkaloid. Its chemical name is 12'-Methylthiovinblastine hydrochloride. The introduction of a methylthio group at the 12' position of the vinblastine backbone is a key structural modification.

Chemical Data Summary

| Property | Value | Source |

| Synonyms | 12'-Methylthiovinblastine hydrochloride, ALB 109564(a) | [1] |

| Molecular Formula | C47H62Cl2N4O9S | N/A |

| Mechanism of Action | Tubulin inhibitor, disrupts mitosis | [1] |

| Development Status | Investigated in a Phase 1 clinical trial for solid tumors | [1][2] |

Synthesis of this compound

The synthesis of this compound, as described in the literature, is a targeted modification of the natural product vinblastine. The process involves a two-step chemical transformation to introduce the methylthio group at the 12' position of the catharanthine moiety of the vinblastine molecule.

Experimental Protocol: High-Level Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the overall synthetic strategy can be summarized as follows:

-

Selective Iodination: The synthesis begins with the selective iodination of the 12' position of vinblastine. This step is crucial for directing the subsequent functionalization to the desired position on the aromatic ring of the catharanthine unit. The reaction conditions are optimized to achieve high regioselectivity.

-

Thiomethylation: Following the iodination, a thiomethylation reaction is performed. The iodine atom at the 12' position is displaced by a methylthio (-SCH3) group. This is typically achieved using a methylthiolate salt or a related reagent. The resulting product is 12'-Methylthiovinblastine, which is then converted to its hydrochloride salt.[1]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Synthesis and Discovery of ALB-109564 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-109564 hydrochloride, a semi-synthetic derivative of the natural product vinblastine, is a potent tubulin inhibitor developed as a cytotoxic agent for cancer therapy. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its in vitro activity. The mechanism of action, centered on the disruption of microtubule dynamics, is also elucidated through a signaling pathway diagram. This guide is intended to serve as a technical resource for researchers and professionals involved in the field of oncology drug development.

Discovery and Rationale

This compound, chemically known as 12'-Methylthiovinblastine hydrochloride, emerged from research efforts to develop novel vinca alkaloid analogs with improved therapeutic properties. Vinca alkaloids, such as vinblastine and vincristine, are a well-established class of anti-cancer agents that exert their cytotoxic effects by interfering with the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase (mitosis) and subsequent apoptosis (programmed cell death).

The discovery of ALB-109564 was driven by the objective to create a tubulin inhibitor with potent anti-tumor activity across a range of cancer types. Preclinical studies indicated that ALB-109564 is active in a wide variety of tumor models, including colon, non-small cell lung cancer (NSCLC), and prostate cancer, at concentrations comparable to those of approved vinca alkaloids.

Chemical Synthesis

The synthesis of this compound is a semi-synthetic process that starts with the natural product vinblastine. The core synthetic strategy involves two key steps: selective iodination at the 12' position of the vinblastine molecule, followed by a thiomethylation reaction.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on established methods for the modification of vinblastine analogs.

Step 1: Selective Iodination of Vinblastine

-

Dissolve vinblastine in a suitable aprotic solvent, such as dichloromethane or chloroform.

-

Cool the solution to a reduced temperature, typically between -20°C and 0°C, under an inert atmosphere (e.g., nitrogen or argon).

-

Add an iodinating agent, such as N-iodosuccinimide (NIS), portion-wise to the reaction mixture. The stoichiometry of the iodinating agent is critical to ensure selective iodination at the 12' position.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, quench the reaction by adding a reducing agent, such as aqueous sodium thiosulfate.

-

Perform an aqueous workup to remove inorganic byproducts.

-

Purify the crude 12'-iodovinblastine intermediate by column chromatography on silica gel.

Step 2: Thiomethylation of 12'-Iodovinblastine

-

Dissolve the purified 12'-iodovinblastine in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a source of the thiomethyl group, such as sodium thiomethoxide (NaSMe).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours.

-

Monitor the reaction for the disappearance of the starting material and the formation of the desired product by TLC or HPLC.

-

After the reaction is complete, cool the mixture and perform an aqueous workup.

-

Purify the crude ALB-109564 by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified ALB-109564 free base in a suitable organic solvent, such as diethyl ether or a mixture of dichloromethane and methanol.

-

Add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the solution of the free base with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a microtubule destabilizer. It binds to β-tubulin at the vinca alkaloid binding site, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine. This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.

Caption: Mechanism of action of ALB-109564.

The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the metaphase stage. Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, ultimately leading to the death of the cancer cell.

Biological Activity and Data Presentation

The in vitro cytotoxic activity of this compound is typically evaluated against a panel of human cancer cell lines using cell viability assays.

In Vitro Cytotoxicity Data

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | Data not available in search results |

| MCF-7 | Breast Adenocarcinoma | Data not available in search results |

| PC-3 | Prostate Adenocarcinoma | Data not available in search results |

| NCI-H460 | Non-Small Cell Lung Cancer | Data not available in search results |

| HeLa | Cervical Adenocarcinoma | Data not available in search results |

Note: Specific IC50 values for ALB-109564 across a panel of cell lines were not available in the provided search results. The table serves as a template for presenting such data.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% fetal bovine serum)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle-treated (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound represents a promising semi-synthetic vinca alkaloid with potent tubulin-inhibiting properties. Its discovery and development underscore the continued importance of natural products as a source of inspiration for novel anti-cancer therapeutics. The synthetic route, involving targeted modification of the vinblastine scaffold, allows for the production of this potent cytotoxic agent. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this and related compounds.

The Mitotic Disrupter: A Technical Guide to the Preclinical Profile of ALB-109564 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-109564 hydrochloride, a semi-synthetic vinca alkaloid, demonstrates potent anti-mitotic activity through its targeted inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent metaphase arrest, ultimately inducing cytotoxicity in cancer cells. Preclinical evidence suggests superior in vivo antitumor efficacy and tolerability compared to the established vinca alkaloid, vinorelbine. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental methodologies for studying this compound's effect on mitosis. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the established protocols and expected outcomes based on research of similar vinca alkaloids and tubulin inhibitors.

Mechanism of Action: Interference with Microtubule Dynamics

This compound exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, a process critical for the formation and function of the mitotic spindle during cell division.

-

Inhibition of Polymerization: Like other vinca alkaloids, this compound is understood to bind to the β-tubulin subunit at a site distinct from other microtubule-targeting agents like taxanes and colchicine. This binding prevents the polymerization of tubulin dimers into microtubules.

-

Metaphase Arrest: The disruption of microtubule dynamics leads to a failure in the proper formation of the mitotic spindle. This activates the spindle assembly checkpoint, causing the cell to arrest in metaphase, unable to proceed to anaphase and complete cell division.[1]

-

Induction of Apoptosis: Prolonged metaphase arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancerous cells.

The following diagram illustrates the proposed signaling pathway for this compound's induction of mitotic arrest.

Quantitative Preclinical Data

While detailed in vitro quantitative data for this compound is limited in publicly accessible literature, preclinical studies have demonstrated its significant in vivo antitumor activity.

Table 1: In Vivo Antitumor Activity of this compound

| Parameter | Value |

| Maximum Tolerated Dose (MTD) in mice | 14 mg/kg (intravenous, q4dx4 schedule) |

| Antitumor Activity (Xenograft Models) | Statistically significant tumor growth delays observed in 4 out of 5 human tumor xenografts. Superior antitumor activity compared to vinorelbine at their respective MTDs. |

Note: Data extracted from a preclinical study abstract. Further details on the specific xenograft models and tumor growth delay values are not available.

Key Experimental Protocols

The following sections detail standardized protocols for assessing the antimitotic effects of compounds like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

Materials:

-

Purified tubulin (>97% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (10 mM stock)

-

Glycerol

-

This compound (or other test compounds)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

On ice, prepare the tubulin polymerization reaction mix containing tubulin, General Tubulin Buffer, GTP, and glycerol.

-

Add serial dilutions of this compound to the wells of a pre-warmed 96-well plate. Include vehicle control and a known tubulin inhibitor (e.g., nocodazole) as controls.

-

Initiate the polymerization reaction by adding the cold tubulin mix to the wells.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Calculate the rate of polymerization and determine the IC50 value for inhibition.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2 and M phases have twice the DNA content of cells in G1 phase.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

-

Gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases.

In Vivo Antitumor Activity in Xenograft Models

This protocol assesses the therapeutic efficacy of a compound in a living organism bearing a human tumor.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Human cancer cell line of interest

-

Matrigel (or similar extracellular matrix)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound and vehicle control according to the desired dosing schedule (e.g., intravenous injection every 4 days).

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Calculate tumor growth inhibition and assess statistical significance.

Conclusion

This compound is a promising anti-mitotic agent that functions as a tubulin polymerization inhibitor. Its mechanism of action, centered on the disruption of microtubule dynamics and subsequent metaphase arrest, aligns with the well-established therapeutic strategy of vinca alkaloids. Preclinical data, although limited in the public domain, suggests a favorable in vivo efficacy and safety profile compared to existing therapies. The experimental protocols outlined in this guide provide a robust framework for further investigation into the specific quantitative effects and detailed molecular mechanisms of this compound, which will be crucial for its continued development as a potential cancer therapeutic. Further research is warranted to elucidate its precise binding kinetics, in vitro potency across a broad range of cancer cell lines, and the downstream signaling consequences of its interaction with the mitotic machinery.

References

In Vitro Cytotoxicity of ALB-109564 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-109564 hydrochloride, a semi-synthetic derivative of vinblastine, is a potent tubulin inhibitor developed as a cytotoxic agent for cancer therapy. Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent cell death. This technical guide provides a comprehensive overview of the available in vitro data, outlines representative experimental protocols for assessing its cytotoxicity, and visualizes the underlying molecular pathways and experimental workflows. While specific quantitative cytotoxicity data (e.g., IC50 values across a broad panel of cell lines) for this compound is not extensively available in the public domain, this document synthesizes the existing knowledge and provides standardized methodologies for its in vitro evaluation.

Introduction

This compound, chemically known as 12'-Methylthiovinblastine hydrochloride, is a novel vinca alkaloid.[1][2] Like other vinca alkaloids, its cytotoxic effects are primarily attributed to its interaction with tubulin, the protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. By interfering with microtubule polymerization, this compound induces metaphase arrest in proliferating cancer cells, ultimately triggering apoptosis.[1][2] Preclinical studies have demonstrated its antitumor activity in a range of human tumor xenograft models, suggesting a promising therapeutic potential.

Mechanism of Action: Tubulin Inhibition

This compound exerts its cytotoxic effects by binding to tubulin dimers, thereby inhibiting their polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.

-

Disruption of Microtubule Dynamics: The binding of this compound to tubulin prevents the formation and elongation of microtubules. This leads to a net depolymerization of existing microtubules.

-

Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the M phase (metaphase) of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

References

An In-Depth Technical Guide to ALB-109564 Hydrochloride for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-109564 hydrochloride, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent tubulin inhibitor with demonstrated preclinical activity against a variety of cancer cell lines. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available data from cancer cell line studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting the dynamics of microtubule polymerization. As a vinca alkaloid, it binds to tubulin monomers, inhibiting their assembly into microtubules. This interference with microtubule formation leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis or programmed cell death.

Caption: Mechanism of Action of this compound.

Preclinical In Vitro Studies

Preclinical investigations have demonstrated the activity of this compound in a range of solid tumor cell lines, including those from colon, non-small cell lung cancer (NSCLC), and prostate cancers. While specific quantitative data from a comprehensive panel of cell lines remains limited in publicly available literature, the compound has shown efficacy at concentrations comparable to other approved vinca alkaloids.

Table 1: Summary of Preclinical Activity (Qualitative)

| Cancer Type | Activity Noted |

| Colon Cancer | Active |

| NSCLC | Active |

| Prostate Cancer | Active |

Note: This table is based on qualitative descriptions from available research. Specific IC50 values are not currently available in the public domain.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of this compound in cancer cell lines. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Workflow:

In-Depth Technical Guide: Vinblastine Analog ALB-109564 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-109564 hydrochloride, a semi-synthetic analog of the natural chemotherapeutic agent vinblastine, is a potent tubulin inhibitor. By interfering with the dynamics of microtubule polymerization, ALB-109564 induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Preclinical studies have demonstrated its cytotoxic activity across a range of solid tumor types, including colon, non-small cell lung cancer (NSCLC), and prostate cancer, with efficacy comparable to or exceeding that of established vinca alkaloids like vinorelbine in certain xenograft models. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and detailed experimental protocols.

Introduction

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone of cancer chemotherapy. Their mechanism of action involves the disruption of microtubule function, which is critical for mitotic spindle formation and cell division. This compound, also known as 12'-Methylthiovinblastine hydrochloride, is a novel vinblastine analog developed to enhance antitumor activity and potentially overcome mechanisms of resistance associated with older vinca alkaloids. Structural modifications to the vinblastine scaffold aim to improve its therapeutic index.

Mechanism of Action: Tubulin Inhibition

This compound exerts its cytotoxic effects by binding to β-tubulin at the vinca alkaloid binding site. This interaction inhibits the polymerization of tubulin dimers into microtubules, essential components of the cytoskeleton. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately triggering apoptosis.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Mechanism of action of this compound.

Preclinical Data

In Vitro Cytotoxicity

Preclinical evaluations have shown that this compound is active against a wide variety of tumor types, including colon, NSCLC, and prostate cancer cell lines.[1] The cytotoxic concentrations are reported to be comparable to those of approved vinca alkaloids.[1]

Table 1: In Vitro Cytotoxicity of this compound (Representative Data)

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| H460 | NSCLC | Data not available |

| COLO205 | Colon | Data not available |

| PC3 | Prostate | Data not available |

| H69 | Small Cell Lung Cancer | Data not available |

| MX-1 | Breast | Data not available |

(Specific IC50 values are not yet publicly available in the reviewed literature.)

In Vivo Efficacy in Xenograft Models

In vivo studies have demonstrated the antitumor activity of this compound in various human tumor xenograft models. Notably, in a comparative study, ALB-109564 displayed superior antitumor activity compared to vinorelbine in a panel of xenografts including H460 (NSCLC), COLO205 (colon), PC3 (prostate), H69 (small cell lung cancer), and MX-1 (breast).[1]

Table 2: In Vivo Antitumor Efficacy of this compound (Summary of Findings)

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |

|---|---|---|---|

| H460 | NSCLC | Intravenously | Superior to vinorelbine |

| COLO205 | Colon | Intravenously | Superior to vinorelbine |

| PC3 | Prostate | Intravenously | Superior to vinorelbine |

| H69 | Small Cell Lung Cancer | Intravenously | Superior to vinorelbine |

| MX-1 | Breast | Intravenously | Superior to vinorelbine |

(Detailed quantitative data on tumor growth inhibition and survival are not yet publicly available.)

Pharmacokinetics

A Phase I clinical trial was initiated to evaluate the pharmacokinetics of this compound when administered intravenously every three weeks.[1] The results of these pharmacokinetic analyses in humans are not yet fully published. Preclinical pharmacokinetic data from animal models have not been found in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of tubulin inhibitors like this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (light scattering) of the solution.

Experimental Workflow:

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Methodology:

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Glycerol

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well, clear bottom microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin (e.g., 3 mg/mL final concentration) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add the test compound at various concentrations or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin mixture to the wells containing the compound.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the change in absorbance over time.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Conclusion

This compound is a promising vinblastine analog with potent tubulin-inhibiting properties. Preclinical data, although not yet fully detailed in the public domain, suggest significant in vitro and in vivo antitumor activity across a range of solid tumors, with a potentially superior efficacy profile compared to existing vinca alkaloids. Further publication of the complete preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of this compound. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel tubulin inhibitors.

References

Preliminary Research Overview: ALB-109564 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALB-109564 hydrochloride, also known as 12'-Methylthiovinblastine hydrochloride, is a synthetic vinca alkaloid designed as a tubulin inhibitor for the treatment of solid tumors. As a cytotoxic agent, it disrupts microtubule polymerization, leading to mitotic arrest and subsequent cell death. Preclinical studies have suggested its potential activity across a variety of tumor types. A Phase 1 clinical trial was initiated to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. This document provides a preliminary overview of the available information on this compound, including its mechanism of action, clinical trial findings, and general experimental methodologies relevant to its class of compounds. It is important to note that specific quantitative data, such as IC50 values and detailed pharmacokinetic parameters, are not publicly available at the time of this report.

Introduction

Vinca alkaloids are a well-established class of anti-cancer agents that exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This compound is a novel, synthetic derivative of vinblastine, developed to potentially offer an improved therapeutic profile in the treatment of solid tumors. Its mechanism of action is consistent with other vinca alkaloids, targeting tubulin to inhibit cell proliferation.

Mechanism of Action: Tubulin Inhibition

This compound functions by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics has profound effects on cellular processes, most notably arresting the cell cycle in the M phase (mitosis) due to the failure of mitotic spindle formation. This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.

Preclinical and Clinical Development

Preclinical Evaluation

Preclinical investigations of this compound have indicated its potential as an anti-cancer agent. In vivo studies using xenograft models demonstrated that this compound exhibited antitumor activity against a range of tumor types, including colon, non-small cell lung cancer (NSCLC), and prostate cancers. Notably, in some preclinical models, this compound showed superior antitumor activity compared to the established vinca alkaloid, vinorelbine.

Phase 1 Clinical Trial

A Phase 1 clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of intravenously administered ALB-109564(a) in patients with advanced solid tumors. The study employed a dose-escalation design, with doses ranging from 1.2 mg/m² to 12 mg/m².

Key Findings from the Phase 1 Trial Abstract:

-

Safety and Tolerability: The drug was generally well-tolerated. No dose-limiting toxicities were observed up to the 12 mg/m² dose level. The most frequently reported adverse events possibly related to the study drug were mild to moderate and included constipation, anemia, and fatigue.

-

Preliminary Efficacy: While the primary objective was safety, some preliminary signs of anti-tumor activity were observed. This included stable disease in several patients with different types of solid tumors.

-

Study Status: The clinical trial was reportedly terminated due to financial reasons.

Table 1: Summary of Phase 1 Clinical Trial of ALB-109564(a)

| Parameter | Description |

|---|---|

| Official Title | A Phase I, Open-Label, Dose-Escalation Study of ALB 109564(a) Administered Intravenously Every Three Weeks to Subjects With Advanced Solid Tumors |

| Phase | 1 |

| Status | Terminated |

| Primary Objective | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) |

| Secondary Objective | To evaluate the pharmacokinetic profile |

| Patient Population | Patients with advanced solid tumors |

| Dose Levels | 1.2 mg/m² to 12 mg/m² |

| Key Reported Adverse Events | Constipation, anemia, fatigue (all Grade 1 or 2) |

| Preliminary Activity | Stable disease observed in some patients |

Note: Detailed quantitative pharmacokinetic data from this trial are not publicly available.

General Experimental Protocols

While specific experimental protocols for this compound are not available, the following sections describe standard methodologies used for evaluating compounds of this class.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to determine the concentration at which a compound inhibits the growth of cancer cell lines by 50% (IC50).

Protocol Outline:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated controls, and the IC50 value is determined.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol Outline:

-

Reagent Preparation: Purified tubulin, GTP (guanosine triphosphate), and a polymerization buffer are prepared and kept on ice.

-

Reaction Setup: The reaction mixture, containing tubulin and GTP in the polymerization buffer, is prepared in a 96-well plate.

-

Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells.

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Turbidity Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to control wells (with and without known inhibitors/stabilizers) to determine its effect.

Conclusion and Future Directions

This compound is a tubulin-inhibiting agent with a mechanism of action characteristic of vinca alkaloids. The available data from a Phase 1 clinical trial suggest a manageable safety profile and preliminary signs of anti-tumor activity in patients with advanced solid tumors. However, the termination of its clinical development for financial reasons has left a significant gap in the publicly available data regarding its efficacy, quantitative pharmacokinetic profile, and full potential.

For drug development professionals, the story of this compound underscores the challenges in oncology drug development, where promising preclinical and early clinical data do not always translate to continued development. For researchers and scientists, further investigation into the specific molecular interactions of 12'-Methylthiovinblastine with tubulin isoforms and its effects on downstream signaling pathways could provide valuable insights for the design of next-generation microtubule-targeting agents. Access to the full preclinical and clinical data sets would be necessary to conduct a comprehensive evaluation of this compound's potential.

Methodological & Application

ALB-109564 Hydrochloride: Application Notes and Experimental Protocols

For Research Use Only. Not for use in diagnostic procedures.

Abstract

ALB-109564 hydrochloride is a semi-synthetic analog of the natural vinca alkaloid, vinblastine. As a potent tubulin inhibitor, it disrupts microtubule dynamics, a critical process for cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly proliferating cells, making it a compound of interest for oncology research. Preclinical and early clinical studies have suggested its potential as an anticancer agent, demonstrating promising activity against various tumor types. These application notes provide an overview of the mechanism of action and detailed protocols for in vitro and in vivo experimental evaluation of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to β-tubulin at the vinca alkaloid binding site. This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation and dynamics by this compound prevents the proper segregation of chromosomes during mitosis, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death (apoptosis).

The signaling pathway for this compound's mechanism of action is depicted below:

Data Presentation

While specific preclinical data for this compound is not extensively published in publicly available literature, the following tables represent the expected data structure for characterizing a tubulin inhibitor of this class. Researchers should populate these tables with their own experimental data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| e.g., MCF-7 | Breast Adenocarcinoma | Enter experimental value |

| e.g., HCT116 | Colorectal Carcinoma | Enter experimental value |

| e.g., A549 | Lung Carcinoma | Enter experimental value |

| e.g., PC-3 | Prostate Adenocarcinoma | Enter experimental value |

Table 2: Effect of this compound on Tubulin Polymerization

| Compound | Concentration (µM) | Vmax (OD/min) | Max Polymerization (OD) | % Inhibition |

| Vehicle Control | - | Enter experimental value | Enter experimental value | 0 |

| ALB-109564 HCl | e.g., 0.1 | Enter experimental value | Enter experimental value | Calculate |

| ALB-109564 HCl | e.g., 1 | Enter experimental value | Enter experimental value | Calculate |

| ALB-109564 HCl | e.g., 10 | Enter experimental value | Enter experimental value | Calculate |

| Positive Control (e.g., Vinblastine) | e.g., 1 | Enter experimental value | Enter experimental value | Calculate |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to each well.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

This compound

-

Positive control (e.g., vinblastine)

-

Negative control (e.g., DMSO)

-

Half-area 96-well plates

-

Temperature-controlled microplate reader

Protocol:

-

Prepare solutions of this compound and controls in G-PEM buffer at 10x the final desired concentration.

-

On ice, add 10 µL of the 10x compound solutions to the wells of a pre-chilled 96-well plate.

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

-

To initiate polymerization, add 90 µL of the tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the data to determine the effect of this compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the in vivo antitumor activity of this compound in an immunodeficient mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human tumor cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers

-

Sterile syringes and needles

Protocol:

-

Subcutaneously implant 1-10 million tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., intravenously or intraperitoneally) and the vehicle control according to a predetermined dosing schedule and duration.

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess antitumor efficacy.

Conclusion

This compound is a promising tubulin inhibitor with potential for development as an anticancer therapeutic. The protocols outlined in these application notes provide a framework for researchers to investigate its biological activity in detail. Further studies are warranted to fully elucidate its preclinical and clinical potential.

Application Notes and Protocols for Dissolving ALB-109564 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALB-109564 hydrochloride, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent tubulin inhibitor.[1] By disrupting microtubule polymerization, it induces mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a compound of interest for cancer research.[1] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a comprehensive guide to dissolving, preparing, and utilizing this compound in a cell culture setting.

Data Presentation

A thorough search of publicly available scientific literature and supplier datasheets did not yield specific quantitative data for the solubility and in vitro potency of this compound. The following table is provided as a template for researchers to populate with their own experimentally determined values.

| Parameter | Value | Solvent/Cell Line | Notes |

| Solubility | |||

| In DMSO | Data not available | Dimethyl Sulfoxide | Vendors state it is soluble in DMSO, but a specific concentration is not provided. It is recommended to determine the maximum solubility empirically. |